molecular formula C25H27FN2O5S B298213 N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

货号 B298213
分子量: 486.6 g/mol
InChI 键: FSBRYYUQRJFABV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific isoform of protein kinase C, known as PKCθ, which is involved in the regulation of immune cell function.

作用机制

PKCθ is a serine/threonine kinase that is predominantly expressed in T cells and plays a critical role in their activation and proliferation. N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 binds to the ATP-binding site of PKCθ and inhibits its enzymatic activity. This leads to a reduction in the phosphorylation of downstream signaling molecules, such as AKT and ERK, and ultimately results in the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to exhibit potent inhibitory activity against PKCθ with an IC50 value of 5 nM. It has also been demonstrated to be highly selective for PKCθ over other isoforms of PKC. In vivo studies have shown that N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can effectively reduce the severity of autoimmune diseases in animal models by suppressing T cell activation and proliferation. Furthermore, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been shown to have anti-inflammatory properties and can modulate the immune response in cancer.

实验室实验的优点和局限性

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, its ability to inhibit T cell activation and proliferation, and its potential therapeutic applications in autoimmune diseases and cancer. However, there are also some limitations to using N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in lab experiments, including its relatively short half-life and its potential toxicity at high doses.

未来方向

There are several future directions for the research and development of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer. Furthermore, the development of new PKCθ inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of focus for future research.

合成方法

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including nucleophilic substitution, Suzuki coupling, and reductive amination. The final product is obtained as a white solid with a high purity level.

科学研究应用

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. The inhibition of PKCθ by N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to reduce the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases. In addition, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been investigated for its anti-inflammatory properties and its potential to modulate the immune response in cancer.

属性

产品名称

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

分子式

C25H27FN2O5S

分子量

486.6 g/mol

IUPAC 名称

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H27FN2O5S/c1-32-23-13-8-19(16-24(23)33-2)14-15-27-25(29)18-28(17-20-6-4-3-5-7-20)34(30,31)22-11-9-21(26)10-12-22/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)

InChI 键

FSBRYYUQRJFABV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

规范 SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。